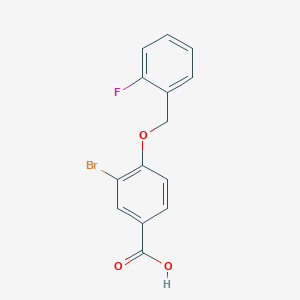

3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid

CAS No.: 938285-61-1

Cat. No.: VC8010342

Molecular Formula: C14H10BrFO3

Molecular Weight: 325.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 938285-61-1 |

|---|---|

| Molecular Formula | C14H10BrFO3 |

| Molecular Weight | 325.13 g/mol |

| IUPAC Name | 3-bromo-4-[(2-fluorophenyl)methoxy]benzoic acid |

| Standard InChI | InChI=1S/C14H10BrFO3/c15-11-7-9(14(17)18)5-6-13(11)19-8-10-3-1-2-4-12(10)16/h1-7H,8H2,(H,17,18) |

| Standard InChI Key | RVIGRHJARSPRQZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)O)Br)F |

| Canonical SMILES | C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)O)Br)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzoic acid core () modified at the 3- and 4-positions. The 3-position hosts a bromine atom, while the 4-position is functionalized with a 2-fluorobenzyl ether group () . This arrangement creates a sterically hindered environment, influencing its reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions.

Key Structural Data

The fluorine atom on the benzyl ether group enhances the compound’s lipophilicity, potentially improving its bioavailability in biological systems.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-bromo-4-((2-fluorobenzyl)oxy)benzoic acid involves three primary steps:

-

Bromination of 4-hydroxybenzoic acid: Introduction of bromine at the 3-position using or (N-bromosuccinimide) in the presence of a Lewis acid catalyst.

-

Etherification: Reaction of 3-bromo-4-hydroxybenzoic acid with 2-fluorobenzyl bromide under basic conditions (e.g., ) to form the benzyl ether linkage .

-

Ester hydrolysis: Conversion of the intermediate methyl or ethyl ester to the free carboxylic acid using aqueous or .

Optimization Challenges

-

Regioselectivity: Competitive bromination at the 2- or 5-positions requires careful control of reaction temperature and stoichiometry .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures is necessary to achieve ≥95% purity .

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance yield and reduce byproducts. For example, a Cu-BTC metal-organic framework catalyst (derived from 1,3,5-benzenetricarboxylic acid) has been used to facilitate oxidative coupling of benzyl alcohols to aromatic acids, achieving yields >80% under mild conditions .

Physicochemical Properties

Solubility and Stability

3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid is sparingly soluble in water but dissolves readily in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and diethyl ether . Its stability under ambient conditions is moderate, with degradation observed upon prolonged exposure to light or moisture.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | <1 | 25 |

| Ethanol | 50–60 | 25 |

| DMSO | >100 | 25 |

Thermal Properties

Chemical Reactivity and Applications

Reactivity Profile

The bromine atom at the 3-position serves as a leaving group, enabling nucleophilic aromatic substitution (NAS) reactions with amines or thiols. Meanwhile, the carboxylic acid group can undergo esterification or amidation to generate derivatives for pharmaceutical screening.

Example Reaction: Amidation

(DCC = N,N'-dicyclohexylcarbodiimide)

Research Directions

Future studies should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume